molecular formula C25H30N2O5 B1672773 FLI-06 CAS No. 313967-18-9

FLI-06

Katalognummer: B1672773
CAS-Nummer: 313967-18-9
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: SWWVFYHSSOWZMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FLI-06 ist eine Dihydropyridinverbindung, die für ihre Rolle als Notch-Signalweg-Inhibitor bekannt ist. Sie hat eine effektive Konzentration (EC50) von 2,5 Mikromolar. Der Notch-Signalweg ist entscheidend für Zellschicksalsentscheidungen, und seine abnorme Aktivität kann zu Krebs und anderen Entwicklungsstörungen führen .

Herstellungsmethoden

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Dihydropyridinderivate beteiligt sind. Die genaue Syntheseroute und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung als lyophilisiertes Pulver geliefert wird und zur Verwendung in der Forschung in Dimethylsulfoxid (DMSO) oder Ethanol rekonstituiert werden kann .

Vorbereitungsmethoden

FLI-06 is synthesized through a series of chemical reactions involving dihydropyridine derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is supplied as a lyophilized powder and can be reconstituted in dimethyl sulfoxide (DMSO) or ethanol for use in research .

Analyse Chemischer Reaktionen

FLI-06 unterliegt verschiedenen chemischen Reaktionen, wobei sich der Schwerpunkt hauptsächlich auf seine Rolle als Notch-Signalweg-Inhibitor liegt. Es stört den Golgi-Apparat und hemmt die allgemeine Sekretion, bevor es aus dem endoplasmatischen Retikulum austritt. Diese Wirkung unterscheidet sich von anderen Verbindungen wie Brefeldin A und Golgicide A . Die Verbindung unterliegt in ihrer primären Wirkungsweise nicht typischen Oxidations-, Reduktions- oder Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

FLI-06 has demonstrated significant biological activity, particularly in inhibiting Notch signaling. The following table summarizes its key characteristics:

Parameter Details
Chemical Nature Small molecule inhibitor
Target Notch signaling pathway
EC50 2.3 μM
IC50 Ranges from 2.8 to 5.26 μM in various cell lines
In Vitro Effects Blocks Notch trafficking and processing; alters APP maturation; induces apoptosis in cancer cells
In Vivo Effects Inhibits endogenous Notch signaling in zebrafish embryos; reduces tumor growth in mouse models

Case Study 1: Tongue Cancer

A significant study focused on the effects of this compound on tongue cancer cells (CAL-27 and TCA-8113). The methodology involved treating these cells with varying concentrations of this compound and assessing cell viability using the CCK8 assay.

  • Findings:
    • This compound inhibited cell growth in a concentration-dependent manner.
    • The IC50 values were approximately 4.24–5.26 μM for CAL-27 and 2.8–3.5 μM for TCA-8113.
    • Long-term treatment led to decreased colony formation, indicating reduced proliferation .

Case Study 2: Xenograft Mouse Model

To evaluate the in vivo efficacy of this compound, a xenograft model using nude mice was established:

  • Procedure:
    • Mice were injected with CAL-27 cells and treated with this compound at a dose of 40 mg/kg body weight.
    • Treatment was administered daily for six days followed by a two-day withdrawal.
  • Results:
    • Tumor volume and weight were significantly reduced compared to control groups.
    • Histological analysis showed decreased Ki67 expression (a marker for proliferation) and increased Caspase-9 expression (indicative of apoptosis) .

Implications for Cancer Therapy

The findings from these studies suggest that this compound holds promise as a therapeutic agent for cancers associated with aberrant Notch signaling. Its ability to inhibit tumor growth and induce apoptosis positions it as a potential candidate for clinical applications in oncology.

Wirkmechanismus

FLI-06 acts at an early stage in the secretory pathway, disrupting the Golgi apparatus and inhibiting general secretion before exit from the endoplasmic reticulum. It suppresses both the mRNA and protein expression of Notch receptor and Notch targeted genes. This inhibition leads to decreased cell proliferation, blocked cell cycle arrest, and induced apoptosis .

Vergleich Mit ähnlichen Verbindungen

FLI-06 ist einzigartig in seiner Fähigkeit, den Golgi-Apparat zu stören und die allgemeine Sekretion in einem Schritt vor dem Austritt aus dem endoplasmatischen Retikulum zu hemmen. Ähnliche Verbindungen umfassen:

This compound zeichnet sich durch seine frühe Wirkung im sekretorischen Weg und seine spezifische Hemmung des Notch-Signalwegs aus.

Biologische Aktivität

FLI-06 is a small-molecule compound recognized primarily for its role as an inhibitor of the Notch signaling pathway. This pathway is crucial in various biological processes, including cell differentiation, proliferation, and apoptosis. Aberrant Notch signaling is associated with several cancers, making this compound a compound of significant interest in cancer research and therapy.

Inhibition of Notch Signaling

This compound functions by disrupting the trafficking and processing of Notch receptors. It has been shown to inhibit the expression of key Notch components, leading to reduced signaling activity. The effective concentration (EC50) for inhibiting Notch signaling is approximately 2.3 μM .

Effects on Cancer Cells

The compound has demonstrated the ability to:

  • Suppress Proliferation : this compound treatment leads to decreased cell proliferation in various cancer cell lines, including tongue cancer cells (CAL-27) and lung adenocarcinoma .
  • Induce Apoptosis : Flow cytometry assays revealed that this compound increases the percentage of apoptotic cells. This was confirmed through TUNEL assays and Western blotting, showing elevated levels of cleaved Caspase-3 and Caspase-9 in treated cells .
  • Block Cell Cycle Progression : Treatment with this compound results in cell cycle arrest at the G0/G1 phase, further contributing to its anti-proliferative effects .

Impact on Tumor Growth

In vivo studies using xenograft mouse models indicated that this compound not only inhibited tumor growth but also enhanced apoptosis in tumors derived from tongue cancer cells, suggesting its potential as a chemotherapeutic agent .

Table 1: Biological Activity of this compound

Biological Activity Observation
Inhibition of Notch SignalingEC50 = 2.3 μM
Decreased Cell ProliferationSignificant reduction in CAL-27 cell growth
Induction of ApoptosisIncreased apoptotic cells via annexin V-PI staining
Cell Cycle ArrestBlocked at G0/G1 phase
Tumor Growth InhibitionReduced tumor size in xenograft models

Case Studies

  • Tongue Cancer Study : A study reported that this compound effectively inhibited the proliferation of CAL-27 tongue cancer cells by blocking Notch activation. The treatment resulted in increased apoptosis and cell cycle arrest, highlighting its therapeutic potential against head and neck cancers .
  • Lung Adenocarcinoma : Another study demonstrated that this compound not only inhibited Notch signaling but also suppressed malignant functions in lung adenocarcinoma models, further supporting its role as a promising anti-cancer agent .
  • Post-Golgi Transport Inhibition : Research indicated that this compound inhibits cargo export from both the endoplasmic reticulum (ER) and trans-Golgi network (TGN), suggesting a broader impact on cellular secretion mechanisms beyond just Notch signaling inhibition .

Eigenschaften

IUPAC Name

cyclohexyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-15-21(24(29)32-18-7-5-4-6-8-18)22(16-9-11-17(12-10-16)27(30)31)23-19(26-15)13-25(2,3)14-20(23)28/h9-12,18,22,26H,4-8,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWVFYHSSOWZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
FLI-06
Reactant of Route 2
Reactant of Route 2
FLI-06
Reactant of Route 3
Reactant of Route 3
FLI-06
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
FLI-06
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
FLI-06
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
FLI-06

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.